CPT I Inhibitory Potency: Ranked Among Clinical and Research Comparators
In a direct head-to-head comparison of CPT I inhibitors, 4-hydroxyphenylglyoxylate (HPG) demonstrated potency equivalent to the anti-anginal drug perhexiline, and superior to amiodarone. The rank order of potency for inhibition of cardiac CPT-1 in vitro was malonyl-CoA > 4-hydroxyphenylglyoxylate = perhexiline > amiodarone = monohydroxy-perhexiline [1].
| Evidence Dimension | CPT-1 Inhibitory Potency (Rank Order) |
|---|---|
| Target Compound Data | 4-Hydroxyphenylglyoxylate (HPG) = Perhexiline |
| Comparator Or Baseline | Malonyl-CoA (highest); Perhexiline (equal); Amiodarone (lower) |
| Quantified Difference | HPG > Amiodarone in potency; HPG = Perhexiline |
| Conditions | Rat cardiac mitochondria in vitro |
Why This Matters
This ranking positions the compound as a potent reference inhibitor with a defined place among established pharmacological agents, essential for assay calibration and comparative studies.
- [1] Kennedy, J. A., Unger, S. A., & Horowitz, J. D. (1996). Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochemical Pharmacology, 52(2), 273–280. View Source
